Target Compound's Conformational Rigidity from Dioxomorpholine Core is a Key Differentiator from Flexible Piperidine Analogs
The 4-(3,5-dioxomorpholin-4-yl) substituent introduces a cyclic dicarbonyl motif that restricts the conformational freedom of the piperidine ring relative to simple N-alkyl or N-acyl piperidine carboxamides. While no quantitative conformational data is available for the target compound, class-level inference suggests that this structural feature can reduce the entropic penalty upon target binding, potentially leading to improved affinity compared to flexible analogs lacking this constraint [1]. The morpholine-2,5-dione ring system provides two carbonyl oxygens as hydrogen-bond acceptors in a geometrically constrained orientation, a feature that distinguishes it from standard piperidine carboxamides and could lead to unique target interactions [2].
| Evidence Dimension | Conformational restriction and hydrogen-bonding geometry |
|---|---|
| Target Compound Data | Contains a rigid morpholine-2,5-dione core with two oriented carbonyl acceptors (computed PSA: 79 A^2) [1] |
| Comparator Or Baseline | Simple N-substituted piperidine carboxamides (e.g., N-benzyl piperidine-1-carboxamide) lack this rigid dioxo motif |
| Quantified Difference | No direct quantitative comparison available; differentiation is based on structural topology and predicted conformational entropy |
| Conditions | In silico structural analysis and computed physicochemical properties |
Why This Matters
For procurement decisions, this unique scaffold provides a structurally differentiated starting point for lead optimization campaigns that aim to explore novel chemical space not covered by simpler piperidine carboxamide libraries.
- [1] PubChem. (2025). Computed Properties for CID 119105844. National Center for Biotechnology Information. View Source
- [2] Kuujia.com. (n.d.). CAS No. 2034367-45-6: Computed Properties. View Source
